![molecular formula C13H22ClNO3 B6344283 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride CAS No. 1240571-58-7](/img/structure/B6344283.png)

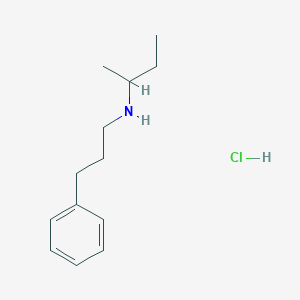

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride, also known as 4-{[(2-butanamine)methyl]phenol}-2,6-dimethoxyphenol hydrochloride, is a synthetic compound that has been used in scientific research for many years. It has a wide range of applications, from being used as a reagent in organic synthesis to being used as a probe in biochemical and physiological studies. In

Aplicaciones Científicas De Investigación

Toward Nitroxide-Mediated Photopolymerization

Research explores the use of alkoxyamines with chromophore groups for photopolymerization, demonstrating the potential for such compounds in developing new polymer materials. The study on nitroxide-mediated photopolymerization highlights innovative approaches to polymer synthesis, which could be relevant for materials with specific mechanical, optical, or chemical properties (Guillaneuf et al., 2010).

Molecular Docking and Spectroscopic Studies

Investigations into the structure and reactivity of compounds using spectroscopic methods and molecular docking studies, such as those on butanoic acid derivatives, suggest applications in drug discovery and the development of new pharmaceuticals. The study provides insights into the interaction of compounds with biological targets and their potential therapeutic benefits (Vanasundari et al., 2018).

Incorporation of Stable Organic Radicals

Research incorporating stable organic radicals into pyrrole units as models for semiconducting polymers with high spin multiplicity opens pathways for the development of electronic and spintronic devices. This study shows the potential of organic compounds in creating materials with unique electronic properties (Domingo et al., 2000).

Synthesis and Characterization of Anti-tumor Agents

The synthesis and characterization of derivatives for potential anti-tumor agents demonstrate the role of organic synthesis in developing new cancer therapies. Research into the structure-activity relationships of such compounds can lead to novel treatments for various cancers (Hayakawa et al., 2004).

Mecanismo De Acción

Target of Action

It is noted that similar compounds have been used in the synthesis oftyrosine kinase 3 (FLT3) inhibitors . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). Inhibitors of FLT3 are used in the treatment of acute myeloid leukemia.

Mode of Action

Given its potential use in the synthesis of flt3 inhibitors, it may interact with the flt3 receptor, blocking its activity and thus inhibiting the proliferation of leukemia cells .

Biochemical Pathways

Flt3 inhibitors generally affect the flt3 signaling pathway, which is involved in cell survival, proliferation, and differentiation .

Result of Action

If it acts as an flt3 inhibitor, it would likely result in the inhibition of cell proliferation and potentially induce apoptosis (programmed cell death) in leukemia cells .

Propiedades

IUPAC Name |

4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4;/h6-7,9,14-15H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXGBQHVVWNHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)